![molecular formula C12H16N2O3 B1596853 4-[2-(4-Nitrophenyl)ethyl]morpholine CAS No. 210158-20-6](/img/structure/B1596853.png)
4-[2-(4-Nitrophenyl)ethyl]morpholine
Overview
Description
4-[2-(4-Nitrophenyl)ethyl]morpholine is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-(4-nitrophenyl)morpholine derivatives, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-nitrophenyl precursors with morpholine derivatives under basic conditions (e.g., NaOH) can yield the target compound. Optimization parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., phase-transfer catalysts) to enhance yield .
Q. How can X-ray crystallography be utilized to confirm the molecular conformation of 4-(4-nitrophenyl)morpholine?
Single-crystal X-ray diffraction studies reveal that the morpholine ring adopts a chair conformation, with aromatic stacking interactions stabilizing the crystal lattice (interplanar distance: ~3.77 Å). Data collection at 293 K with orthorhombic symmetry (space group Pbca) and refinement (R factor = 0.048) provide precise structural validation .
Q. What spectroscopic techniques are essential for characterizing intermediates in the synthesis of this compound?
Key methods include:
- NMR : To confirm proton environments (e.g., morpholine ring protons at δ 2.5–3.5 ppm).
- IR : Identification of nitro group stretching vibrations (~1520 cm⁻¹).
- Mass spectrometry : For molecular ion ([M+H]⁺) validation (expected m/z ~208 for C₁₀H₁₂N₂O₃) .
Advanced Research Questions
Q. How do aromatic stacking interactions influence the stability and reactivity of 4-(4-nitrophenyl)morpholine in solid-state applications?
Parallel-displaced π-π interactions between nitrophenyl groups contribute to crystal packing stability, reducing susceptibility to environmental degradation. Computational modeling (DFT or MD simulations) can quantify interaction energies and predict solubility or thermal stability .
Q. What mechanistic insights explain the compound’s role as an intermediate in antitumor drug synthesis?
The nitro group facilitates selective reduction to an amine (e.g., using H₂/Pd-C), enabling subsequent coupling with bioactive moieties. In vitro studies show that derivatives inhibit cancer cell proliferation (IC₅₀ values <10 μM in some cases) by targeting kinase pathways .
Q. How can conflicting data on reaction yields be resolved during scale-up synthesis?
Contradictions often arise from solvent polarity or impurity effects. Design of Experiments (DoE) approaches, such as factorial analysis, can identify critical variables (e.g., reagent stoichiometry, mixing efficiency). Chromatographic monitoring (HPLC) ensures intermediate purity .
Q. What strategies mitigate nitro group reduction side-reactions in catalytic hydrogenation?
Catalyst poisoning (e.g., using Lindlar catalyst) or alternative reductants (e.g., NaBH₄/Cu) suppress over-reduction. Solvent choice (e.g., EtOAc vs. THF) and controlled H₂ pressure (1–3 atm) further improve selectivity .
Q. Methodological Guidance
Q. How can researchers validate the biological activity of derivatives without FDA-approved drug data?
- In vitro assays : Use MTT or apoptosis assays on cancer cell lines (e.g., HeLa, MCF-7).
- Target identification : Molecular docking against kinase domains (e.g., EGFR, VEGFR).
- Toxicity screening : Zebrafish or murine models to assess acute toxicity (LD₅₀) .
Q. What computational tools predict the environmental fate of 4-(4-nitrophenyl)morpholine?
QSAR models (e.g., EPI Suite) estimate biodegradability (BIOWIN score) and ecotoxicity. Experimental validation via OECD 301D (closed bottle test) confirms persistence in aquatic systems .
Q. How should researchers address discrepancies in crystallographic data across similar morpholine derivatives?
Cross-validate using multiple datasets (e.g., CCDC entries) and refine models with software like SHELXL. Compare torsion angles and hydrogen-bonding networks to resolve structural ambiguities .
Properties
CAS No. |
210158-20-6 |
---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-[2-(4-nitrophenyl)ethyl]morpholine |
InChI |
InChI=1S/C12H16N2O3/c15-14(16)12-3-1-11(2-4-12)5-6-13-7-9-17-10-8-13/h1-4H,5-10H2 |
InChI Key |
GFFZFWAUXAFCSY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1CCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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